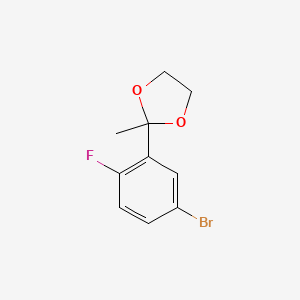
2-(5-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane” is a complex organic molecule. Similar compounds, such as “2-(5-Bromo-2-fluorophenyl)propan-2-ol” and “2-(5-Bromo-2-fluorophenyl)alanine”, are used in various fields of research, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by methods such as 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactivity of similar compounds is often studied using density functional theory (DFT), which provides information about the molecular electrostatic potential and frontier molecular orbitals .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be predicted using various computational methods. For example, the density, boiling point, and other properties can be estimated .Scientific Research Applications
Synthesis and Application of Halogenated Compounds
- Synthesis of Halogenated Biphenyls : A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory materials, was developed to overcome the high costs and toxic side effects associated with traditional methods. This synthesis is relevant for the creation of complex molecules for pharmaceutical applications (Qiu et al., 2009).
Use of Dioxolane Derivatives in Medicinal Chemistry
- Analytical Reviews of Doxofylline : Doxofylline, a molecule containing a dioxolane group, has shown significant promise as a new antibronchospastic drug. Its unique structural component differentiates it from other compounds in its class, providing a basis for exploring similar dioxolane derivatives in drug development (Gupta et al., 2011).
Environmental and Biological Applications
- Sustainable Solvents : 2-Methyloxolane, a bio-based solvent structurally similar to dioxolane derivatives, has been explored for green extraction of natural products, highlighting the environmental applications of such compounds (Rapinel et al., 2020).
Fluorescent Chemosensors
- Development of Chemosensors : Dioxolane derivatives have been implicated in the development of fluorescent chemosensors for detecting various analytes, showcasing the versatility of these compounds in analytical chemistry (Roy, 2021).
Pharmacological Insights
- Fluorinated Compounds in Cancer Therapy : The synthesis and application of fluorinated compounds, including fluorinated pyrimidines, provide insight into the therapeutic potential of halogenated molecules in treating cancer (Gmeiner, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for similar compounds often involve their potential pharmaceutical and commercial value. For example, pyrazine compounds and their derivatives have various biological and pharmacological properties, such as anti-inflammatory, antiviral, antitumor, antioxidant, antimycobacterial, and cytostatic activities .
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-10(13-4-5-14-10)8-6-7(11)2-3-9(8)12/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMGBHRQSWQNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=C(C=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
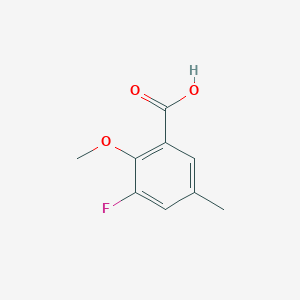
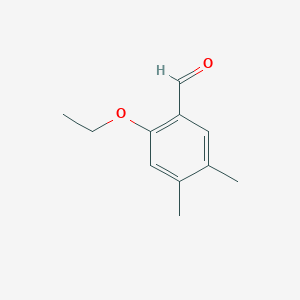
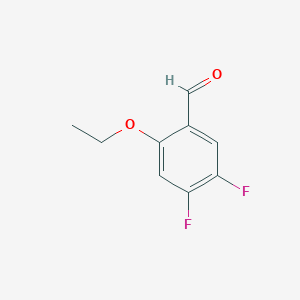
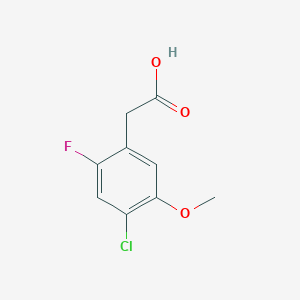
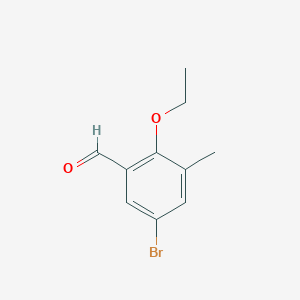


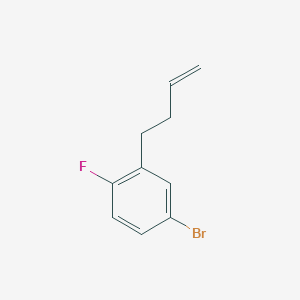

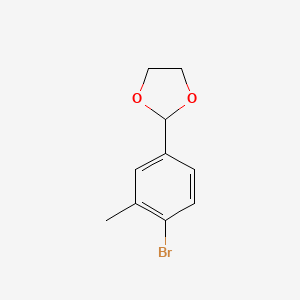
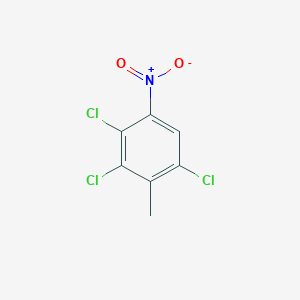
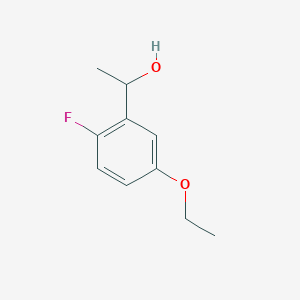
![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)
![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)
